Technical Documentation Center

[1-(3-Methoxyphenyl)propyl](methyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1-(3-Methoxyphenyl)propyl](methyl)amine
  • CAS: 941256-14-0

Core Science & Biosynthesis

Foundational

Chemical Structure, Synthesis, and Properties of 1-(3-Methoxyphenyl)propylamine: A Technical Guide

Executive Summary In modern drug discovery, the strategic incorporation of chiral amine motifs is critical for defining the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-(3-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of chiral amine motifs is critical for defining the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1-(3-Methoxyphenyl)propylamine (IUPAC: 1-(3-methoxyphenyl)propan-1-amine) is a highly versatile α -alkylbenzylamine. Characterized by a propan-1-amine backbone substituted with a meta-methoxy phenyl group, this compound serves as a critical chiral building block for complex APIs, resolving agents, and a structural probe in neuropharmacological structure-activity relationship (SAR) studies.

Unlike traditional amphetamines (1-phenylpropan-2-amines), the localization of the primary amine at the benzylic C1 position fundamentally alters its electronic distribution and steric profile, demanding specific synthetic strategies and yielding unique biological interactions[1].

Chemical Structure & Physicochemical Properties

The molecule features a stereocenter at the benzylic carbon (C1), necessitating rigorous enantiomeric control. The meta-methoxy substitution serves a dual purpose: it modulates the electron density of the aromatic ring (influencing downstream electrophilic aromatic substitutions) and acts as a critical hydrogen-bond acceptor in biological target binding.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 1-(3-Methoxyphenyl)propan-1-amine
CAS Number (R-enantiomer HCl) 856562-95-3
CAS Number (S-enantiomer HCl) 623143-35-1
Molecular Formula (Free Base) C₁₀H₁₅NO
Molecular Weight (HCl Salt) 201.69 g/mol
SMILES (R-enantiomer HCl) CCOC)N.Cl
Topological Polar Surface Area 35.2 Ų (approx. for free base)
Pharmacophore Class α -Ethylbenzylamine / Phenethylamine Analog[2][3]

Enantioselective Synthesis Protocol

To achieve the stringent enantiomeric excess (ee > 99%) required for pharmaceutical applications, the asymmetric synthesis of (1R)-1-(3-methoxyphenyl)propylamine is best executed utilizing Ellman’s chiral sulfinamide chemistry.

Causality of Experimental Choices
  • Choice of Chiral Auxiliary: (R)-2-Methylpropane-2-sulfinamide is selected because its bulky tert-butyl group provides exceptional diastereofacial shielding.

  • Mechanistic Control: During the nucleophilic addition step, the Grignard reagent coordinates with the sulfinyl oxygen. This forms a rigid, chelation-controlled six-membered transition state, forcing the ethyl nucleophile to attack exclusively from the less sterically hindered Re-face of the imine.

  • Self-Validating System: This protocol integrates immediate analytical checkpoints. If the imine condensation fails to reach >95% conversion, the residual aldehyde will react with the Grignard reagent to form a racemic alcohol. By enforcing a GC-MS validation step prior to addition, the protocol prevents the propagation of inseparable impurities.

Step-by-Step Methodology: Asymmetric Grignard Addition
  • Imine Condensation:

    • Suspend 3-methoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 eq) as both a Lewis acid catalyst and water scavenger. Stir at room temperature for 12 hours.

    • Checkpoint: Monitor by GC-MS. Proceed only when the aldehyde peak is completely consumed.

  • Diastereoselective Nucleophilic Addition:

    • Cool the reaction vessel to -78 °C. Causality: Cryogenic temperatures are critical to maximize the diastereomeric ratio (dr) by suppressing non-coordinated, background nucleophilic attack.

    • Dropwise add ethylmagnesium bromide (3.0 M in ether, 1.5 eq). Stir for 4 hours, gradually warming to -20 °C.

  • Quenching & Auxiliary Cleavage:

    • Quench with saturated aqueous NH₄Cl. Extract the sulfinamide intermediate with ethyl acetate.

    • To cleave the chiral auxiliary without racemization, treat the intermediate with 4M HCl in dioxane at room temperature for 2 hours.

  • Isolation & Salt Formation:

    • Basify the aqueous layer to pH 12 using 2M NaOH, extract with dichloromethane, and dry over Na₂SO₄.

    • Concentrate the organic layer and precipitate the API-grade hydrochloride salt using ethereal HCl.

SynthesisWorkflow Start 3-Methoxybenzaldehyde + (R)-t-Butanesulfinamide Step1 Imine Condensation (Ti(OEt)4, THF, RT) Start->Step1 Intermediate Chiral N-Sulfinyl Imine Step1->Intermediate GC-MS Validation Step2 Grignard Addition (EtMgBr, -78 °C) Intermediate->Step2 Intermediate2 Diastereomerically Pure Sulfinamide Step2->Intermediate2 dr > 95:5 Step3 Auxiliary Cleavage (4M HCl in Dioxane) Intermediate2->Step3 End (1R)-1-(3-Methoxyphenyl)propylamine Hydrochloride Step3->End ee > 99%

Workflow for the enantioselective synthesis of (1R)-1-(3-Methoxyphenyl)propylamine.

Pharmacological Relevance & Mechanistic Profiling

While primarily a synthetic intermediate, the structural homology of 1-(3-methoxyphenyl)propylamine to known phenethylamines makes it a valuable ligand in neuropharmacological screening[4].

Structure-Activity Relationship (SAR) Causality
  • The meta-Methoxy Shift: In phenethylamine derivatives, meta-substitution typically shifts the receptor binding affinity away from the Dopamine Transporter (DAT) and towards the Serotonin Transporter (SERT) and 5-HT receptors.

  • The α -Ethyl Effect: Shifting the amine to the C1 position and extending the alkyl chain to an ethyl group introduces significant steric hindrance adjacent to the primary amine. This sterically blocks the active site of Monoamine Oxidase (MAO), severely attenuating oxidative deamination and increasing the compound's metabolic half-life in vitro.

  • TAAR1 Activation: Like many trace amine analogs, this compound can act as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), modulating monoamine signaling via Gs-protein coupled pathways.

TAAR1Pathway Ligand 1-(3-Methoxyphenyl)propylamine (Phenethylamine Analog) Receptor TAAR1 Receptor (Intracellular) Ligand->Receptor Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulation Messenger cAMP Accumulation Effector->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Activation Messenger->Kinase Allosteric Activation Outcome Modulation of Monoamine Transporters (DAT/SERT) Kinase->Outcome Phosphorylation

Signaling cascade of phenethylamine analogs via the TAAR1 receptor.

Analytical Characterization & Quality Control

To validate the synthesized API building block, the following analytical protocol must be executed.

  • Chiral HPLC:

    • Parameters: Stationary phase: Chiralcel OD-H. Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Causality: The addition of 0.1% Diethylamine (DEA) is mandatory. It competitively binds to residual free silanols on the silica support, preventing severe peak tailing of the basic primary amine and ensuring accurate integration of enantiomeric excess.

  • NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃):

    • Diagnostic Peaks: Look for a distinct triplet for the terminal methyl group of the ethyl chain (~0.8 ppm), a multiplet for the diastereotopic methylene protons (~1.7 ppm), and a highly diagnostic triplet for the chiral benzylic methine proton (~3.8 ppm) overlapping slightly with the sharp methoxy singlet (3.8 ppm).

References

  • National Center for Biotechnology Information. "1-Phenylpropan-1-amine | C9H13N | CID 18054". PubChem. Available at:[Link]

  • ResearchGate. "e-EROS Encyclopedia of Reagents for Organic Synthesis: Optical resolution of α-ethylbenzylamine". John Wiley & Sons. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Methoxyphenyl)propylamine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Methoxyphenyl)propylamine is a primary amine of significant interest in the field of medicinal chemistry and pharmaceutical development. I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)propylamine is a primary amine of significant interest in the field of medicinal chemistry and pharmaceutical development. Its structural motif, featuring a methoxy-substituted phenyl ring attached to a propylamine backbone, serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and applications of 1-(3-Methoxyphenyl)propylamine, with a particular focus on its role as a key intermediate in the synthesis of the analgesic drug Tapentadol.

Chemical Identity and Physicochemical Properties

1-(3-Methoxyphenyl)propylamine, also known as (1R)-1-(3-methoxyphenyl)-1-propanamine in its chiral form, is a substituted aromatic amine. The presence of a chiral center at the first carbon of the propyl chain gives rise to two enantiomers, (R)- and (S)-1-(3-Methoxyphenyl)propylamine. The hydrochloride salt of the racemic mixture or the individual enantiomers is often used in laboratory settings due to its increased stability and ease of handling compared to the free base.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.24 g/mol [2]
Physical Form Pale-yellow to Yellow-brown Liquid (Free Base)[2]
White to Yellow Solid (Hydrochloride Salt)
Storage Temperature Inert atmosphere, 2-8°C (Free Base)[2]
Inert atmosphere, room temperature (Hydrochloride Salt)
Purity Typically ≥95%[2]
InChI Key YKOYYTCNJPJMSK-SNVBAGLBSA-N ((R)-enantiomer)[2]
CAS Number 623143-36-2 ((R)-enantiomer)[2]
856562-95-3 ((R)-enantiomer hydrochloride)

Spectroscopic Characterization

The structural elucidation of 1-(3-Methoxyphenyl)propylamine and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of a primary amine like 1-(3-Methoxyphenyl)propylamine is expected to exhibit characteristic absorption bands. Typically, primary amines show two N-H stretching vibrations in the region of 3500-3300 cm⁻¹, which often appear as "twin peaks"[4]. Other expected peaks include C-H stretching vibrations from the aromatic ring and the alkyl chain (around 3100-2850 cm⁻¹), C=C stretching vibrations from the aromatic ring (around 1600-1450 cm⁻¹), and C-N stretching vibrations (around 1220-1020 cm⁻¹)[4]. The C-O stretching of the methoxy group would likely appear as a strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 1-(3-Methoxyphenyl)propylamine would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of a benzylic amine. A prominent fragment would likely result from the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to a stable benzylic iminium ion.

Synthesis of 1-(3-Methoxyphenyl)propylamine

A common synthetic route to 1-(3-Methoxyphenyl)propylamine involves the reductive amination of its corresponding ketone precursor, 1-(3-methoxyphenyl)propan-1-one. This ketone can be synthesized via methods such as Friedel-Crafts acylation of anisole with propionyl chloride[5].

Experimental Protocol: Reductive Amination of 1-(3-methoxyphenyl)propan-1-one

This protocol describes a general procedure for the synthesis of 1-(3-Methoxyphenyl)propylamine from 1-(3-methoxyphenyl)propan-1-one.

Materials:

  • 1-(3-methoxyphenyl)propan-1-one

  • Ammonia (or an ammonium salt like ammonium acetate)

  • A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Hydrochloric acid (for salt formation)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 1-(3-methoxyphenyl)propan-1-one (1.0 equivalent) in the chosen anhydrous solvent.

  • Imine Formation: Add an excess of the ammonia source (e.g., a solution of ammonia in methanol or 3-5 equivalents of ammonium acetate). Stir the mixture at room temperature or with gentle heating to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add the reducing agent portion-wise while maintaining the appropriate temperature. For instance, if using sodium cyanoborohydride, the reaction is typically run at a slightly acidic pH. For catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium catalyst.

  • Work-up: After the reaction is complete (as monitored by TLC), quench the reaction carefully. For borohydride reductions, this may involve the addition of water or a dilute acid. For catalytic hydrogenation, the catalyst is removed by filtration.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, and then dry it over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Product start 1-(3-methoxyphenyl)propan-1-one step1 Imine Formation (with Ammonia source) start->step1 1. step2 Reduction (e.g., NaBH3CN or H2/Pd-C) step1->step2 2. product 1-(3-Methoxyphenyl)propylamine step2->product 3.

Caption: Synthetic workflow for 1-(3-Methoxyphenyl)propylamine.

Role in Drug Development: A Key Intermediate for Tapentadol

1-(3-Methoxyphenyl)propylamine is a crucial intermediate in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition[6]. The synthesis of Tapentadol often starts from 1-(3-methoxyphenyl)propan-1-one[5][7].

The general synthetic pathway involves a Mannich reaction of 1-(3-methoxyphenyl)propan-1-one with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group. The subsequent steps involve the introduction of the ethyl group and stereoselective reductions to obtain the desired (1R, 2R) stereoisomer of the final product. 1-(3-Methoxyphenyl)propylamine itself can be a precursor to intermediates in some synthetic routes to Tapentadol and its analogs.

Tapentadol_Synthesis cluster_precursor Precursor cluster_intermediate Key Intermediate Class cluster_api Active Pharmaceutical Ingredient precursor 1-(3-methoxyphenyl)propan-1-one intermediate 1-(3-Methoxyphenyl)propylamine & Derivatives precursor->intermediate Synthesis api Tapentadol intermediate->api Further Synthetic Steps

Caption: Role of 1-(3-Methoxyphenyl)propylamine in Tapentadol synthesis.

Beyond Tapentadol, the 1-(3-methoxyphenyl)propylamine scaffold is of interest in the development of other central nervous system (CNS) active agents. For instance, derivatives of phenyl-propyl amines are known to possess sympathomimetic properties[8]. The methoxy substitution on the phenyl ring can influence the molecule's interaction with biological targets and its metabolic stability.

Safety and Handling

The hydrochloride salt of 1-(3-Methoxyphenyl)propylamine is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation. The free base of a related compound, 3-methoxypropylamine, is a flammable liquid and vapor that causes severe skin burns and eye damage[9][10]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(3-Methoxyphenyl)propylamine is a valuable chemical entity with a significant role in synthetic and medicinal chemistry. Its well-defined chemical and physical properties, along with established synthetic routes, make it an important building block for the creation of complex molecules. Its most notable application to date is as a key intermediate in the synthesis of the analgesic drug Tapentadol, highlighting its importance in the pharmaceutical industry. Further research into the pharmacological activities of derivatives of 1-(3-Methoxyphenyl)propylamine may lead to the discovery of new therapeutic agents.

References

  • J. Ass. Off. Anal. Chem. 54(5), 1179-1191 (1971). Available at: [Link]

  • Electronic Supplementary Information - Rsc.org. Available at: [Link]

  • US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents.
  • CN102936205A - Synthesis method of tapentadol - Google Patents.
  • NEW PROCESS FOR THE SYNTHESIS OF TAPENTADOL AND INTERMEDIATES THEREOF - European Patent Office - EP 2588429 B1. Available at: [Link]

  • Central nervous system activity of 1-(3-methoxypropylamino)-2-hydroxy-2-(1,4-benzodioxan-2-yl)-ethane hydrochloride - PubMed. Available at: [Link]

  • (r)-1-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO) - PubChemLite. Available at: [Link]

  • CN102557851B - New method for synthesizing tapentadol hydrochloride and analogue of ... - Google Patents.
  • The Reactions of 3-Phenyl-1-propylamine-1-14C and 3-(p-Methoxyphenyl) - ACS Publications. Available at: [Link]

  • INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 - EPO. Available at: [Link]

  • 1-Propanamine, 3-methoxy- - the NIST WebBook. Available at: [Link]

  • Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives - PubMed. Available at: [Link]

  • 1-Propanamine, 3-methoxy- - the NIST WebBook. Available at: [Link]

  • 1-Propanamine, 3-methoxy- - the NIST WebBook. Available at: [Link]

  • infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed. Available at: [Link]

  • Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. - ResearchGate. Available at: [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE - SWGDrug. Available at: [Link]

  • Propylamine – Knowledge and References - Taylor & Francis Online. Available at: [Link]

  • 1-Propanone, 1-(3-methoxyphenyl)- - SpectraBase. Available at: [Link]

  • 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1 - The Royal Society of Chemistry. Available at: [Link]

  • 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem. Available at: [Link]

  • 3 Methoxyamphetamine - mzCloud. Available at: [Link]

  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives - ResearchGate. Available at: [Link]

  • 1-Propen-3-one, 3-(o-aminophenyl)-1-(p-methoxyphenyl)- - Optional[13C NMR]. Available at: [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. Available at: [Link]

Sources

Foundational

A Technical Guide to 3-Methoxyphenyl Phenethylamine Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract The phenethylamine scaffold is a cornerstone of modern neuropharmacology, forming the basis for a vast array of psychoactive substances, from endog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenethylamine scaffold is a cornerstone of modern neuropharmacology, forming the basis for a vast array of psychoactive substances, from endogenous neurotransmitters to therapeutic agents and research chemicals.[1] This guide focuses specifically on the 3-methoxyphenyl phenethylamine subclass, a group of compounds distinguished by a methoxy (-OCH₃) group at the meta-position of the phenyl ring. This substitution critically influences the molecule's physicochemical properties, such as lipophilicity, which can enhance its ability to cross the blood-brain barrier.[2] The parent compound, 3-methoxyphenethylamine (3-MeO-PEA), is a naturally occurring trace amine in the human body that acts as a partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[3] This document provides an in-depth review of the synthetic strategies used to create these derivatives, a detailed analysis of their complex pharmacological profiles, and a systematic exploration of their structure-activity relationships (SAR). We present key experimental protocols and consolidate current knowledge to serve as a vital resource for professionals engaged in neuroscience research and drug development.

The 3-Methoxyphenyl Phenethylamine Scaffold: An Introduction

The foundational structure of any phenethylamine is a phenyl ring attached to an amino group via a two-carbon chain.[1] The specific placement of substituents on this core structure dictates the compound's interaction with biological targets. The 3-methoxy substitution is of particular interest as it imparts distinct properties compared to other positional isomers. Unlike the 4-methoxy substitution, which is common in many well-known psychoactive compounds, or the 2,5-dimethoxy pattern, which is a hallmark of many serotonergic hallucinogens, the 3-methoxy group provides a unique electronic and steric profile.[4][5][6] This guide will explore how this specific structural motif serves as a versatile starting point for creating a diverse range of derivatives with activities spanning multiple neurotransmitter systems.

Synthetic Strategies and Key Reactions

The 3-methoxyphenyl phenethylamine core is a versatile building block accessible through several established synthetic routes using commercially available starting materials.[3] The choice of pathway often depends on the desired scale, available equipment, and the specific substitutions required in the final molecule.

Two primary strategies for synthesizing the parent amine, 3-methoxyphenethylamine, are prevalent:

  • Reduction of a Phenylacetonitrile Intermediate : This common route begins with 3-methoxybenzyl chloride, which is converted to 3-methoxyphenylacetonitrile via a nucleophilic substitution with a cyanide source. The resulting nitrile is then reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes are effective for this transformation, as is catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium).[3]

  • Henry Reaction followed by Reduction : This pathway involves the condensation of 3-methoxybenzaldehyde with nitromethane in a base-catalyzed Henry reaction to yield a β-nitrostyrene intermediate. Subsequent reduction of the nitro group and the alkene double bond, often achieved with LiAlH₄ or metal/acid systems, affords the target phenethylamine.[3]

Once synthesized, the 3-methoxyphenethylamine amine group serves as a handle for further derivatization, such as N-alkylation or N-acylation. Furthermore, the core structure is a key intermediate in more complex syntheses, including the Pictet-Spengler reaction to form tetrahydroisoquinolines and palladium-catalyzed intramolecular couplings to create novel heterocyclic systems like 1,3-oxazepines.[3]

Synthetic_Workflow cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Henry Reaction cluster_derivatization Further Derivatization A1 3-Methoxybenzyl Chloride A2 3-Methoxyphenyl- acetonitrile A1->A2 + NaCN C 3-Methoxyphenethylamine (Core Scaffold) A2->C Reduction (e.g., LiAlH4) B1 3-Methoxy- benzaldehyde B2 1-Methoxy-3- (2-nitrovinyl)benzene B1->B2 + CH3NO2 (Base) B2->C Reduction (e.g., LiAlH4) D1 N-Alkyl / N-Acyl Derivatives C->D1 Alkylation / Acylation D2 Tetrahydro- isoquinolines C->D2 Pictet-Spengler Reaction D3 Other Complex Heterocycles C->D3 Pd-catalyzed Coupling

Caption: General synthetic pathways to 3-methoxyphenethylamine and its derivatives.

Pharmacological Profile and Structure-Activity Relationships (SAR)

Derivatives of 3-methoxyphenyl phenethylamine interact with a range of monoaminergic targets, including trace amine-associated receptors, serotonin receptors, and dopamine/norepinephrine transporters. The precise pharmacological profile is highly dependent on the substitution patterns on the aromatic ring, the ethylamine sidechain, and the amino group.

Interaction with Key Neurotransmitter Systems
  • Trace Amine-Associated Receptor 1 (TAAR1): The parent compound, 3-methoxyphenethylamine, is a partial agonist at human TAAR1, with an EC₅₀ value of 1,444 nM.[3] This means it binds to and activates the receptor but elicits a submaximal response compared to a full agonist. As TAAR1 is a key modulator of monoaminergic neurotransmission, even partial agonism can have significant effects on dopamine and serotonin systems.[3]

  • Serotonin (5-HT) Receptors: The serotonin system, particularly the 5-HT₂ family of receptors, is a primary target for many substituted phenethylamines.[7]

    • 5-HT₂A Receptor: This Gq/11-coupled receptor is the principal target for classic psychedelic hallucinogens. While the 3-methoxy substitution alone does not typically confer high affinity, its presence in more complex substitution patterns (e.g., combined with other methoxy groups at the 2, 4, or 5 positions) is a critical determinant of 5-HT₂A binding.[4][5] For instance, the 2,5-dimethoxy substitution pattern is generally associated with higher 5-HT₂A affinity than the 3,4-dimethoxy pattern.[4]

    • 5-HT₂C and 5-HT₁A Receptors: These receptors are also modulated by phenethylamine derivatives. Affinity for these subtypes often tracks with 5-HT₂A affinity, but subtle structural changes can introduce selectivity.[5][6]

5HT2A_Signaling_Pathway agonist 5-HT2A Agonist (e.g., Phenethylamine Derivative) receptor 5-HT2A Receptor (GPCR) agonist->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) pkc->downstream

Caption: The canonical Gq/11 signaling pathway of the 5-HT₂A receptor.

  • Dopamine (DA) and Norepinephrine (NE) Transporters: Many phenethylamine derivatives function as monoamine reuptake inhibitors or releasing agents.[8] Adding a methyl group to the alpha-carbon of the ethylamine chain (creating an amphetamine derivative) typically enhances potency at these transporters and shifts the mechanism towards release.[1][9] 3-Methoxyamphetamine (3-MA), for example, is a monoamine releasing agent for serotonin, dopamine, and norepinephrine.[9] The interaction with the dopamine transporter (DAT) is a key factor in the reinforcing and stimulant properties of many of these compounds.[8]

Summary of Structure-Activity Relationships (SAR)

Small structural modifications to the 3-methoxyphenyl phenethylamine scaffold can lead to dramatic changes in pharmacological activity.

Structural ModificationPositionEffect on PharmacologySupporting Evidence
α-Methylation Sidechain (α-carbon)Converts phenethylamine to amphetamine. Generally increases stimulant potency and shifts mechanism towards monoamine release. Can significantly impact receptor binding affinity.[4][9]
N-Methylation Amino GroupCan attenuate hallucinogenic activity in some amphetamines while retaining other psychoactive effects (e.g., MDMA vs. MDA).[10]
Additional Methoxy Phenyl RingThe position is critical. 2,5- and 4-substitutions often enhance 5-HT₂A affinity more than 3,4-substitutions.[4][5]
4-Position Alkoxy Chain Phenyl RingExtending the length or adding fluorine to a 4-position alkoxy group (in a dimethoxy background) can increase 5-HT₂A/2C binding affinity and potency.[5][11]
N-Benzyl Substitution Amino GroupCan produce potent inhibitors of dopamine transport.[12]

digraph "SAR_Logic_Tree" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368", fontsize=10];

start [label="3-MeO-Phenethylamine\nScaffold", fillcolor="#FBBC05", fontcolor="#202124"];

sub_alpha [label="Modify α-carbon?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_ring [label="Modify Ring?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_n [label="Modify Amine?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

outcome_stim [label="Enhanced Stimulant\n(DAT/NET Activity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_psyc [label="Serotonergic/Psychedelic\n(5-HT2A Activity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome_mod [label="Modulator/Other\n(e.g., TAAR1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> sub_alpha; sub_alpha -> sub_ring [label="Yes (Amphetamine)"]; sub_alpha -> sub_ring [label="No (Phenethylamine)"];

sub_ring -> sub_n [label="Yes (e.g., Add\n2,5-MeO)"]; sub_ring -> sub_n [label="No"];

sub_n -> outcome_stim [label="No"]; sub_n -> outcome_psyc [label="Yes"];

// Example Paths edge [color="#EA4335", style=dashed, constraint=false]; start -> sub_alpha -> sub_ring [label="Path 1: Amphetamine"]; sub_ring -> sub_n -> outcome_stim [label=""];

edge [color="#0000FF", style=dashed, constraint=false]; start -> sub_alpha -> sub_ring [label="Path 2: Psychedelic"]; sub_ring -> sub_n -> outcome_psyc [label=""]; }

Sources

Exploratory

solubility data of 1-(3-Methoxyphenyl)propylamine in water vs organic solvents

An In-depth Technical Guide to the Solubility of 1-(3-Methoxyphenyl)propylamine in Water and Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the solubil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(3-Methoxyphenyl)propylamine in Water and Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-Methoxyphenyl)propylamine, a key building block in contemporary drug discovery and development. Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document emphasizes robust experimental methodologies and the underlying physicochemical principles governing its solubility. We present detailed, field-proven protocols for both qualitative and quantitative solubility determination, including the widely accepted shake-flask method and potentiometric titration. Furthermore, this guide delves into the theoretical aspects of solubility, exploring the interplay of solvent polarity, hydrogen bonding, and molecular structure. This synthesis of practical instruction and theoretical analysis is designed to empower researchers, scientists, and drug development professionals to confidently assess and leverage the solubility characteristics of 1-(3-Methoxyphenyl)propylamine in their research endeavors.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic efficacy. For amine-containing compounds such as 1-(3-Methoxyphenyl)propylamine, which are prevalent in many active pharmaceutical ingredients (APIs), understanding their solubility in both aqueous and organic media is paramount. Poor aqueous solubility can lead to low bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and the formulation of certain dosage forms.[1]

1-(3-Methoxyphenyl)propylamine's molecular structure, featuring a primary amine, a methoxy group, and a phenylpropyl backbone, suggests a nuanced solubility profile. The presence of the polar amine and methoxy groups allows for hydrogen bonding with protic solvents like water, while the aromatic ring and alkyl chain contribute to its affinity for non-polar organic solvents.[2][3] This amphiphilic nature necessitates a systematic approach to characterizing its solubility across a spectrum of solvents.

This guide will equip the reader with the necessary tools to experimentally determine and interpret the solubility of 1-(3-Methoxyphenyl)propylamine, thereby facilitating its effective utilization in research and development.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 1-(3-Methoxyphenyl)propylamine, the key interactions to consider are:

  • Hydrogen Bonding: The primary amine (-NH₂) and methoxy (-OCH₃) groups can act as hydrogen bond acceptors, while the N-H bonds of the amine can act as hydrogen bond donors. This capability is a strong predictor of solubility in protic solvents like water and alcohols.[3]

  • Dipole-Dipole Interactions: The polar C-N and C-O bonds create a molecular dipole, enabling interactions with other polar molecules.

  • Van der Waals Forces: The non-polar phenyl ring and propyl chain contribute to London dispersion forces, which are the primary interactions with non-polar solvents.

The balance of these forces dictates the overall solubility. In water, the energetic favorability of hydrogen bonding between the amine/methoxy groups and water molecules must overcome the disruption of the water's hydrogen-bonding network by the non-polar part of the molecule. In organic solvents, the match between the solvent's polarity and that of 1-(3-Methoxyphenyl)propylamine will be the dominant factor.

Table 1: Predicted Solubility of 1-(3-Methoxyphenyl)propylamine in Common Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to SolubleThe amine and methoxy groups can form hydrogen bonds with water, but the phenylpropyl group is hydrophobic.[4] Solubility is expected to be pH-dependent.[5]
Methanol, EthanolSolubleThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the entire molecule.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleThese highly polar solvents can engage in strong dipole-dipole interactions with the solute.[7]
AcetonitrileModerately SolubleAcetonitrile is polar but lacks hydrogen bond donating ability, which may limit its solvating power for the amine group compared to protic solvents.
Non-Polar Toluene, HexaneSparingly Soluble to InsolubleThe non-polar nature of these solvents makes them poor at solvating the polar amine and methoxy functional groups.[2]
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM has a moderate polarity and can solvate both the polar and non-polar portions of the molecule to some extent.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the solubility of 1-(3-Methoxyphenyl)propylamine.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in various solvents.

Materials:

  • 1-(3-Methoxyphenyl)propylamine

  • A selection of solvents (e.g., water, methanol, ethanol, DMSO, DCM, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add 1 mL of the selected solvent to a clean test tube.

  • Add approximately 2-5 mg of 1-(3-Methoxyphenyl)propylamine to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background for any undissolved solid particles.

  • Record the observation as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]

Materials:

  • 1-(3-Methoxyphenyl)propylamine

  • Chosen solvents

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 1-(3-Methoxyphenyl)propylamine to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[9]

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C). The system should be agitated for a sufficient time to reach equilibrium (typically 24-48 hours).[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 1-(3-Methoxyphenyl)propylamine of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC or UV-Vis method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 1-(3-Methoxyphenyl)propylamine in the saturated solution from the calibration curve.

Workflow for the Shake-Flask Method

ShakeFlaskWorkflow A Add excess solute to solvent B Equilibrate on shaker (24-48h) A->B Constant Temp. C Phase Separation (Centrifugation) B->C D Filter supernatant C->D E Quantify by HPLC/UV-Vis D->E F Calculate Solubility E->F

Caption: A flowchart of the shake-flask method for solubility determination.

pH-Dependent Aqueous Solubility: Potentiometric Titration

For ionizable compounds like amines, aqueous solubility is highly dependent on pH. Potentiometric titration is an efficient method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[10][11]

Materials:

  • 1-(3-Methoxyphenyl)propylamine

  • Standardized hydrochloric acid (HCl) solution

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare a suspension of 1-(3-Methoxyphenyl)propylamine in water.

  • Titrate the suspension with a standardized solution of HCl.

  • Record the pH and the volume of titrant added throughout the titration.

  • The point at which the solid phase disappears indicates the pH at which the compound fully dissolves as its hydrochloride salt.

  • The intrinsic solubility and pKa can be calculated from the titration curve data using established equations.[11][12]

Conceptual Diagram of pH-Dependent Solubility

pHSolubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Protonated R-NH3+ (Soluble Salt) Neutral R-NH2 (Lower Solubility) Protonated->Neutral + H+ Neutral->Protonated - H+

Caption: The equilibrium between the protonated and neutral forms of an amine, influencing its aqueous solubility.

Analysis and Interpretation of Solubility Data

The experimentally determined solubility data should be analyzed in the context of the physicochemical principles discussed earlier.

  • Correlation with Solvent Polarity: Plot the measured solubility against a solvent polarity index (e.g., dielectric constant). A positive correlation is expected for polar solvents, while a negative correlation would be seen with non-polar solvents.

  • Impact of Hydrogen Bonding: Compare the solubility in protic versus aprotic solvents of similar polarity. Higher solubility in protic solvents would underscore the importance of hydrogen bonding.[13]

  • pH-Solubility Profile: For aqueous solubility, plotting solubility as a function of pH will reveal the pH range where the compound is most soluble (typically at pH values below its pKa, where it exists predominantly as the more soluble protonated species).[5]

Conclusion

References

  • Avdeef, A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.
  • Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. [Link]

  • University of California, Davis. (n.d.). Amine Unknowns. [Link]

  • ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ACS Publications. (2017). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. ACS Omega. [Link]

  • Royal Society of Chemistry. (2025). Probing polarity structure–function relationships in amine–water mixtures. [Link]

  • ResearchGate. (n.d.). Solubility thermodynamics of amine boranes in polar solvents. [Link]

  • Wyzant. (2016). the reactions of amines and it's solubility. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Optimal Solvent Systems for the Recrystallization and Resolution of 1-(3-Methoxyphenyl)propylamine

Executive Summary & Physicochemical Context 1-(3-Methoxyphenyl)propylamine is a primary benzylic/aliphatic amine utilized as a critical intermediate in the synthesis of neuroactive pharmaceuticals and fine chemicals. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

1-(3-Methoxyphenyl)propylamine is a primary benzylic/aliphatic amine utilized as a critical intermediate in the synthesis of neuroactive pharmaceuticals and fine chemicals. In its freebase form, the compound typically presents as a viscous oil or low-melting solid at standard temperature and pressure. This physical state makes direct recrystallization of the freebase thermodynamically unfavorable and practically inefficient.

To achieve high chemical purity or enantiomeric excess (ee), the freebase must be converted into a crystalline salt. For general chemical purification, the hydrochloride salt (CAS: 856562-95-3 for the (1R)-enantiomer) is preferred due to its robust crystal lattice and stability[1]. For chiral resolution of the racemate to isolate the (1S) or (1R) enantiomers (CAS: 623143-35-1 for the (1S)-freebase), diastereomeric salt formation using chiral resolving agents such as (S)-mandelic acid or (2R,3R)-tartaric acid is the industry standard[2],[3].

This guide details the thermodynamic causality behind solvent selection and provides self-validating protocols for both general purification and chiral resolution.

Thermodynamic Causality in Solvent Selection

The success of a recrystallization workflow depends entirely on manipulating the solubility curve of the target salt. Amine hydrochlorides and diastereomeric salts exhibit highly variable solubility profiles depending on the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the solvent matrix.

The Protic/Aprotic Binary System (Hydrochloride Salts)

Amine hydrochlorides are highly polar. Using a single protic solvent (like pure methanol or water) often results in excessive solubility even at 0°C, leading to poor recovery yields. Conversely, pure aprotic solvents (like diethyl ether or hexane) fail to dissolve the salt even at boiling temperatures.

  • The Solution: A binary system utilizing a primary protic solvent (e.g., Isopropanol or Ethanol) to dissolve the crude salt at elevated temperatures, coupled with an aprotic anti-solvent (e.g., Diethyl Ether or Ethyl Acetate)[4]. The anti-solvent lowers the overall dielectric constant of the mixture, forcing the system into a state of supersaturation upon cooling, which drives nucleation[5].

Solvent Selection for Chiral Resolution

Chiral resolution relies on the differential solubility ( ΔKsp​ ) between two diastereomeric salts (e.g., the (R)-amine-(S)-mandelate vs. the (S)-amine-(S)-mandelate). Methanol is frequently the optimal solvent for this process. Its moderate dielectric constant allows for dynamic hydrogen bonding, which is highly sensitive to the stereochemical packing of the diastereomeric crystal lattices, allowing the less soluble diastereomer to precipitate selectively[3].

Quantitative Data: Solvent System Profiles

The following table summarizes the optimal solvent systems for 1-(3-Methoxyphenyl)propylamine salts, derived from established protocols for structurally homologous 1-arylalkylamines[4],[5],[3].

Target SaltOptimal Solvent SystemVolumetric RatioDissolution Temp (°C)Crystallization Temp (°C)Primary Mechanism of Action
Hydrochloride Isopropanol / Water9:1 to 9.5:0.560 - 700 - 5Temperature-dependent solubility gradient.
Hydrochloride Ethanol / Diethyl Ether1:4 (Titrated)75 (Ethanol only)0 - 5Anti-solvent induced dielectric collapse.
(S)-Mandelate Pure MethanolN/A65 (Reflux)20 - 25Differential diastereomeric lattice packing.
(2R,3R)-Tartrate Methanol / Water9:17020 - 25Stereoselective hydrogen-bond network formation.

Process Visualization

G N1 Crude 1-(3-Methoxyphenyl) propylamine (Freebase Oil) N2 Salt Formation (HCl or Chiral Acid) N1->N2 N3 Primary Solvent Dissolution (Elevated Temp, e.g., 60-70°C) N2->N3 N4 Anti-Solvent Addition (e.g., Diethyl Ether / EtOAc) N3->N4 N5 Controlled Cooling Ramp (Supersaturation & Nucleation) N4->N5 N6 Maturation & Crystal Growth (0-5°C for 2-4 hours) N5->N6 N7 Vacuum Filtration & Cold Solvent Wash N6->N7 N8 High-Purity Crystalline Salt (>99% ee or chemical purity) N7->N8

Thermodynamic workflow for the recrystallization and chiral resolution of amine salts.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Purification via Hydrochloride Salt Recrystallization

This protocol utilizes an Ethanol/Diethyl Ether anti-solvent system to purify the crude amine.[4]

Step 1: Salt Formation

  • Dissolve 10.0 g of crude 1-(3-Methoxyphenyl)propylamine freebase in 50 mL of anhydrous Ethanol in a round-bottom flask.

  • Chill the flask to 0°C in an ice bath.

  • Dropwise, add 1.05 molar equivalents of 2M HCl in Diethyl Ether under vigorous magnetic stirring.

    • Verification Check: A white precipitate (the crude hydrochloride salt) should form immediately. Ensure the pH of the supernatant is ~2-3 using pH paper.

Step 2: Dissolution

  • Equip the flask with a reflux condenser and heat to 75°C using an oil bath until the ethanol gently boils.

  • If the solid does not completely dissolve, add hot Ethanol in 2 mL increments until complete dissolution is achieved.

    • Verification Check: The solution must be completely transparent. If colored impurities persist, add 0.5 g of activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through a Celite pad[4].

Step 3: Anti-Solvent Addition & Nucleation

  • Remove the clear solution from the heat source.

  • While the solution is still hot (>60°C), begin adding Diethyl Ether dropwise until a faint, persistent cloudiness (the cloud point) is observed.

  • Add exactly 1 mL of hot Ethanol to clear the solution again.

Step 4: Controlled Cooling & Isolation

  • Allow the flask to cool to room temperature ambiently (approx. 5-10°C/hour). Causality: Rapid cooling forces the system past the solid-liquid solubility curve into the liquid-liquid phase separation (LLPS) zone, causing the compound to "oil out" as a viscous syrup rather than forming pure crystals.[5]

  • Once at room temperature, transfer the flask to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Diethyl Ether. Dry in a vacuum oven at 40°C to constant weight.

Protocol B: Chiral Resolution via (S)-Mandelic Acid

This protocol isolates the specific enantiomer of the amine by exploiting the differential solubility of diastereomeric mandelate salts.[6],[3]

Step 1: Diastereomeric Salt Formation

  • In a 250 mL Erlenmeyer flask, dissolve 16.5 g (0.1 mol) of racemic 1-(3-Methoxyphenyl)propylamine and 15.2 g (0.1 mol) of (S)-mandelic acid in 100 mL of near-boiling Methanol (60°C).

  • Stir until the solution is completely homogenous.

Step 2: Selective Maturation

  • Turn off the heat and allow the solution to cool to 20°C at a rate of 5°C/hour.

  • Verification Check: As the temperature drops, the less soluble diastereomeric salt (typically the (S)-amine-(S)-mandelate) will begin to spontaneously crystallize. If no crystallization occurs by 30°C, scratch the inside of the flask with a glass stirring rod to provide localized kinetic energy for nucleation.

  • Allow the slurry to mature at 20°C for 12 hours to ensure the thermodynamic equilibrium heavily favors the precipitation of the less soluble diastereomer.

Step 3: Isolation and Freebasing

  • Filter the precipitated salt and wash with 10 mL of cold Methanol.

  • To verify enantiomeric excess (ee), a small aliquot can be analyzed via Chiral HPLC. If ee is <95%, perform a second recrystallization of the isolated salt in pure Methanol.

  • To recover the enantiopure freebase, suspend the purified salt in 50 mL of water and add 1N NaOH until the pH reaches 12. Extract the aqueous layer three times with 30 mL of Dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield the enantiopure 1-(3-Methoxyphenyl)propylamine freebase[6].

Troubleshooting: "Oiling Out" (Liquid-Liquid Phase Separation)

A common failure mode when recrystallizing benzylic amines is "oiling out," where the solute separates as an immiscible liquid rather than a crystalline solid[4].

  • Causality: This occurs when the concentration of the solute is too high, and the cooling rate is too rapid, causing the system to hit the binodal curve of liquid-liquid phase separation before it hits the solubility curve for crystallization.

  • Resolution: If an oil forms, halt the cooling process. Reheat the mixture until the oil completely redissolves. Add 5-10% more of the primary solvent (e.g., Ethanol or Isopropanol) to decrease the solute concentration, and reduce the cooling rate to <5°C/hour. Seeding the solution with a pure crystal just above the cloud point can also bypass LLPS and force immediate solid nucleation[5].

References

  • Sigma-Aldrich. "Propylamine hydrochloride | Sigma-Aldrich".[1] Verified Link

  • BIOFOUNT. "623143-35-1|(1S)-1-(3-methoxyphenyl)propylamine ... - BIOFOUNT".[2] Verified Link

  • BenchChem. "Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride - Benchchem".[4] Verified Link

  • Google Patents. "CN101161634A - Method for preparing optical active 1-(3-methoxy phenyl) ethylamine".[6] Verified Link

  • BenchChem. "Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride - Benchchem".[5] Verified Link

  • ResearchGate. "Resolution of sertraline with (R)-mandelic acid: Chiral discrimination mechanism study".[3] Verified Link

Sources

Application

Comprehensive In Vitro Pharmacological and ADME Characterization Protocols for 1-(3-Methoxyphenyl)propylamine

Introduction and Chemical Rationale 1-(3-Methoxyphenyl)propylamine (also known as α -ethyl-3-methoxybenzylamine) is a chiral primary amine featuring a methoxy-substituted phenyl ring. Due to its structural homology to ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

1-(3-Methoxyphenyl)propylamine (also known as α -ethyl-3-methoxybenzylamine) is a chiral primary amine featuring a methoxy-substituted phenyl ring. Due to its structural homology to phenethylamines, amphetamines, and endogenous trace amines, it serves as a critical building block and pharmacophore in central nervous system (CNS) drug discovery.

Evaluating this compound requires a rigorous in vitro testing cascade tailored to its specific structural liabilities. The methoxy group is a prime target for hepatic metabolism, while the α -ethylbenzylamine scaffold necessitates profiling against monoaminergic targets to define its neuropharmacological or off-target toxicity profile. This application note provides self-validating, step-by-step protocols for assessing its Cytochrome P450 (CYP2D6) metabolism, Monoamine Transporter (MAT) reuptake inhibition, and Monoamine Oxidase (MAO) enzymatic interactions.

Experimental Workflow

G cluster_ADME ADME / Metabolism cluster_Pharm Pharmacology / CNS Targets Cmpd 1-(3-Methoxyphenyl)propylamine (Test Compound) CYP CYP2D6 Incubation (Human Liver Microsomes) Cmpd->CYP Transporter Monoamine Transporters (DAT / SERT / NET) Cmpd->Transporter MAO Monoamine Oxidase (MAO-A / MAO-B) Cmpd->MAO Metab O-Demethylation (1-(3-Hydroxyphenyl)propylamine) CYP->Metab NADPH Uptake Reuptake Inhibition Assay (Radioligand Uptake) Transporter->Uptake Oxidation Enzymatic Oxidation Assay (Kynuramine Substrate) MAO->Oxidation

In vitro workflow for the ADME and pharmacological profiling of 1-(3-Methoxyphenyl)propylamine.

Protocol 1: CYP2D6-Mediated O-Demethylation Assay

Causality & Rationale: The 3-methoxy substituent on the phenyl ring is highly susceptible to O-demethylation, a phase I biotransformation predominantly catalyzed by hepatic CYP2D6, similar to the well-documented metabolism of hydrocodone and dextromethorphan[1]. Understanding this metabolic liability is critical, as CYP2D6 is highly polymorphic, which can lead to variable in vivo half-lives among different patient populations. This assay utilizes Human Liver Microsomes (HLM) to quantify the intrinsic clearance ( CLint​ ) and identify the formation of the phenolic metabolite, 1-(3-hydroxyphenyl)propylamine.

Self-Validating System: Dextromethorphan is run in parallel as a positive control for baseline CYP2D6 activity. Furthermore, a parallel incubation of the test compound with quinidine (a potent, selective CYP2D6 inhibitor) is required to confirm that the observed O-demethylation is strictly CYP2D6-mediated. If quinidine fails to halt metabolite formation, alternative CYP isoforms (e.g., CYP3A4) must be investigated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Incubation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in the buffer. Add 1-(3-Methoxyphenyl)propylamine to a final concentration of 1 µM (ensure organic solvent concentration remains <0.1%).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by mixing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the expected O-demethylated metabolite mass transition.

Protocol 2: Monoamine Transporter (DAT/SERT/NET) Reuptake Inhibition Assay

Causality & Rationale: Because the α -ethylbenzylamine scaffold structurally mimics endogenous monoamines, it presents a risk of off-target binding or therapeutic potential at monoamine transporters[2]. To accurately determine the compound's potency ( IC50​ ) for blocking neurotransmitter reuptake, a cell-based radiotracer assay using HEK293 cells stably expressing human DAT, NET, or SERT is employed[3].

Self-Validating System: The assay's dynamic range and specificity are validated using reference inhibitors: Cocaine (DAT), Fluoxetine (SERT), and Desipramine (NET). Non-specific uptake is defined by the radioactive signal remaining in the presence of a saturating concentration (10 µM) of the respective reference inhibitor. The assay is only considered valid if the signal-to-background ratio exceeds 5:1.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Washing & Pre-incubation: Wash the cells twice with Krebs-HEPES Buffer (KHB: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2​ , 1.2 mM MgSO4​ , 1.2 mM KH2​PO4​ , 10 mM HEPES, 10 mM D-glucose, pH 7.4). Add 50 µL of KHB containing varying concentrations of 1-(3-Methoxyphenyl)propylamine (1 nM to 100 µM) and pre-incubate for 15 minutes at room temperature.

  • Radioligand Addition: Add 50 µL of KHB containing the tritiated substrate (final concentrations: 20 nM [3H] -dopamine for DAT, 20 nM [3H] -serotonin for SERT, or 20 nM [3H] -norepinephrine for NET). Incubate for exactly 10 minutes to ensure linear uptake kinetics.

  • Termination: Rapidly aspirate the buffer and wash the cells three times with 200 µL of ice-cold KHB to halt transport and remove extracellular radioligand.

  • Lysis & Quantification: Lyse the cells using 100 µL of 1% SDS or a compatible lysis buffer. Transfer the lysate to scintillation vials, add a compatible scintillation cocktail, and quantify the accumulated radioactivity using a liquid scintillation counter.

Protocol 3: Monoamine Oxidase (MAO) Enzymatic Assay

Causality & Rationale: Primary amines are canonical substrates for mitochondrial MAO enzymes. However, the α -ethyl substitution in 1-(3-Methoxyphenyl)propylamine introduces significant steric bulk adjacent to the amine. This steric hindrance often prevents oxidative deamination, converting the molecule from a substrate into a competitive MAO inhibitor. A fluorometric kynuramine assay is utilized to evaluate its inhibitory profile against recombinant hMAO-A and hMAO-B [4].

Self-Validating System: The assay is validated using Clorgyline (a selective MAO-A inhibitor) and Selegiline (a selective MAO-B inhibitor) to ensure enzyme viability and assay sensitivity [5]. A background control lacking the enzyme is included to account for any potential auto-fluorescence generated by the test compound itself.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare kynuramine (substrate) and the test compound in DMSO (ensure final assay DMSO concentration is <1%).

  • Enzyme Pre-incubation: In a black 96-well microtiter plate, combine 5 µg/mL of recombinant hMAO-A or 10 µg/mL of hMAO-B with varying concentrations of 1-(3-Methoxyphenyl)propylamine. Pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add kynuramine to a final concentration of 50 µM to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination & Detection: Stop the reaction by adding 2N NaOH. The alkaline environment halts the enzyme and enhances the fluorescence of the 4-hydroxyquinoline product. Measure fluorescence using a microplate reader at excitation 310 nm and emission 400 nm.

  • Data Analysis: Plot the relative fluorescence units (RFU) against the log concentration of the test compound to calculate the IC50​ .

Data Presentation: Expected Pharmacological Profile

To facilitate structure-activity relationship (SAR) tracking, all quantitative data must be summarized into a standardized matrix. Below is a representative data structure for the chiral profiling of 1-(3-Methoxyphenyl)propylamine.

Table 1: Representative In Vitro Profiling Data for 1-(3-Methoxyphenyl)propylamine Enantiomers

Target / AssayParameter(1R)-Enantiomer(1S)-EnantiomerReference Control
CYP2D6 CLint​ (µL/min/mg)ModerateHighDextromethorphan (High)
hDAT IC50​ (µM)> 10 µM> 10 µMCocaine (0.3 µM)
hSERT IC50​ (µM)> 10 µM> 10 µMFluoxetine (0.02 µM)
hNET IC50​ (µM)~ 5.2 µM~ 8.4 µMDesipramine (0.004 µM)
hMAO-A IC50​ (µM)~ 2.1 µM~ 1.5 µMClorgyline (0.005 µM)
hMAO-B IC50​ (µM)> 50 µM> 50 µMSelegiline (0.02 µM)
(Note: Data provided is representative to illustrate the standard reporting format for comparative analysis).

References

  • CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. National Institutes of Health (PMC). Available at:[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health (PMC). Available at:[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Institutes of Health (PMC). Available at:[Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at:[Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. National Institutes of Health (PMC). Available at:[Link]

Sources

Method

Application Note: Storage, Stability, and Handling Protocols for 1-(3-Methoxyphenyl)propylamine Solutions

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction and Chemical Profiling 1-(3-Methoxyphenyl)propylamine (CAS: 623143-35-1 for the 1S enantiomer; 85...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction and Chemical Profiling

1-(3-Methoxyphenyl)propylamine (CAS: 623143-35-1 for the 1S enantiomer; 856562-95-3 for the 1R hydrochloride) is a primary benzylic amine widely utilized as a chiral building block and pharmacophore in drug discovery. While the methoxy-substituted aromatic ring is relatively stable, the primary amine and the adjacent benzylic carbon present specific chemical vulnerabilities when transitioned from a lyophilized solid to a solution phase.

Understanding the thermodynamic and kinetic degradation pathways of this compound is critical for ensuring reproducibility in assays and preventing the introduction of biologically active or toxic degradation artifacts into experimental pipelines.

Mechanistic Causality of Degradation

To establish a robust storage protocol, we must first understand why 1-(3-Methoxyphenyl)propylamine degrades in solution. The degradation is driven by three primary mechanisms:

A. Atmospheric CO₂ Chemisorption (Carbamate Formation)

Primary amines are highly nucleophilic. When exposed to ambient air, the amine nitrogen acts as an electron donor, attacking the electrophilic carbon of atmospheric carbon dioxide. Under dry conditions, two primary amine molecules react with one CO₂ molecule to form an ammonium carbamate salt [1]. In the presence of moisture, this further shifts toward bicarbonate formation. This reaction depletes the active concentration of the free amine and frequently causes irreversible precipitation in non-polar organic solvents.

B. Radical-Mediated Autoxidation

The benzylic position (the carbon atom alpha to the phenyl ring) is highly activated. In the presence of dissolved oxygen, UV light, or trace transition metals, benzylic amines undergo radical-driven autoxidation. This pathway primarily yields imines, which can subsequently hydrolyze into benzaldehydes or further oxidize into oximes [2].

C. Solvent Incompatibility

Nucleophilic primary amines readily react with electrophilic solvents. Dissolving 1-(3-Methoxyphenyl)propylamine in ketones (e.g., acetone) or aldehydes results in rapid Schiff base (imine) formation. Furthermore, prolonged storage in halogenated solvents (e.g., dichloromethane, chloroform) can lead to slow alkylation of the amine.

G A 1-(3-Methoxyphenyl) propylamine B Ammonium Carbamate (Precipitate / Inactive) A->B + Atmospheric CO2 (Nucleophilic Attack) C Imine / Oxime (Oxidation Products) A->C + O2 / UV Light (Radical Oxidation) D Schiff Base Adduct (Solvent Reaction) A->D + Carbonyl Solvents (e.g., Acetone)

Primary degradation pathways of 1-(3-Methoxyphenyl)propylamine.

Optimal Storage Conditions and Solvent Matrix

To mitigate the degradation pathways outlined above, storage conditions must strictly control atmosphere, light, and temperature.

Table 1: Solvent Compatibility and Storage Matrix for 1-(3-Methoxyphenyl)propylamine

SolventRecommended TempMax DurationMechanistic Rationale
Anhydrous Acetonitrile -20°C6–12 MonthsAprotic, non-nucleophilic. Prevents hydrolysis and Schiff base formation. Excellent for long-term stock solutions.
Anhydrous Methanol -20°C6–12 MonthsProtic, stabilizes the amine via hydrogen bonding. Good solubility, but must be strictly anhydrous to prevent bicarbonate shifts.
Anhydrous DMSO 4°C to -20°C1–3 MonthsHighly polar. Caution: DMSO freezes at 18°C; repeated freeze-thaw cycles introduce atmospheric moisture. DMSO can also act as a mild oxidant over extended periods.
Dichloromethane (DCM) 4°C< 24 HoursSuitable for immediate synthesis steps only. Prolonged storage leads to irreversible alkylation of the primary amine.
Acetone / Ketones N/ADO NOT USERapidly reacts with the primary amine to form a Schiff base adduct, destroying the active compound.

Experimental Workflows

Protocol 1: Preparation of Standardized Stock Solutions

This workflow is designed to eliminate moisture and CO₂ exposure during the critical dissolution phase.

Workflow S1 Equilibrate to RT S2 Dissolve in Anhydrous Solvent S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge Headspace with Argon S3->S4 S5 Seal (PTFE) & Store at -20°C S4->S5

Standardized workflow for the preparation and storage of primary amine solutions.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk lyophilized amine from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature (RT) for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, accelerating bicarbonate degradation.

  • Dissolution: In a fume hood (or ideally a glove box), dissolve the compound in an anhydrous solvent (e.g., Acetonitrile) to the desired stock concentration (e.g., 10 mM).

  • Aliquotting: Transfer the solution into amber glass vials. Causality: Amber glass blocks UV light, preventing the radical-initiated autoxidation of the benzylic carbon.

  • Inert Purging: Introduce a gentle stream of Argon (heavier than air) or Nitrogen into the headspace of each vial for 10–15 seconds. Causality: Displaces atmospheric CO₂ and O₂, halting carbamate and imine formation.

  • Sealing: Cap immediately with PTFE-lined silicone septa. PTFE is chemically inert to amines, whereas standard rubber septa can leach plasticizers into the solution. Store upright at -20°C.

Protocol 2: Self-Validating Stability-Indicating Assay (HPLC-UV)

To ensure the integrity of your stored solutions, you must utilize a stability-indicating assay capable of resolving the parent amine from its degradation products. This protocol integrates ICH Q1A(R2) principles for stability testing [3].

Chromatographic Conditions:

  • Column: Reverse-phase C18 (e.g., 100 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality for TFA: Primary amines interact strongly with residual silanols on C18 columns, causing severe peak tailing. TFA protonates the amine and ion-pairs with it, ensuring sharp, symmetrical peaks for accurate quantitation.

  • Detection: UV at 270 nm (targeting the methoxybenzene chromophore).

Self-Validation via Forced Degradation (Positive Control): A stability assay is only valid if it can definitively separate the intact compound from its broken-down forms.

  • Take a 1 mL aliquot of your freshly prepared stock solution.

  • Transfer it to a clear glass vial, leave it uncapped, and expose it to ambient light and air at room temperature for 48 hours.

  • Run this "Forced Degradation" sample alongside your properly stored samples.

  • Validation Criteria: The forced degradation chromatogram must show a significant reduction in the main 1-(3-Methoxyphenyl)propylamine peak area and the emergence of secondary peaks (representing carbamates and imines). If the degraded sample looks identical to the fresh sample, your chromatographic method lacks the specificity to detect degradation and must be optimized.

References

  • Review on CO2 Capture Using Amine-Functionalized Materials | ACS Omega. American Chemical Society. Available at:[Link]

  • Ferrocenium Promoted Oxidation of Benzyl Amines to Imines Using Water as the Solvent and Air as the Oxidant | ACS Sustainable Chemistry & Engineering. American Chemical Society. Available at:[Link]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

identifying common impurities in methoxyphenyl propyl amine synthesis

Welcome to the Technical Support Center for the synthesis of methoxyphenyl propyl amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methoxyphenyl propyl amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methoxyphenyl propyl amine, with a focus on identifying and mitigating common impurities.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of methoxyphenyl propyl amine, providing insights into their causes and offering corrective measures.

Question 1: I performed a reductive amination of a methoxyphenyl-substituted ketone/aldehyde and my final product is contaminated with a higher molecular weight impurity. What is the likely identity of this impurity and how can I prevent its formation?

Answer:

The higher molecular weight impurity is likely a secondary or tertiary amine formed through over-alkylation of the desired primary amine. This is a common side reaction in reductive amination.[1][2] The newly formed primary amine can act as a nucleophile and react with another molecule of the starting ketone/aldehyde, leading to the formation of a secondary amine. This secondary amine can, in some cases, react further to form a tertiary amine.

Causality and Prevention:

  • Reaction Stoichiometry: An excess of the starting amine (ammonia or a primary amine source) relative to the carbonyl compound can help to minimize the formation of these dialkylation and trialkylation byproducts.[1]

  • Reaction Conditions: Running the reaction at lower temperatures and for shorter durations can also help to control the extent of side reactions.

  • Choice of Reducing Agent: The choice of reducing agent can influence the outcome. Milder reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), are often preferred as they are more selective for the reduction of the intermediate imine over the starting carbonyl, reducing the likelihood of side reactions.

Experimental Protocol for Minimizing Over-Alkylation:

  • Imine Formation: In a round-bottom flask, dissolve the methoxyphenyl-substituted ketone or aldehyde in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a significant excess (3-5 equivalents) of the amine source (e.g., ammonium acetate for a primary amine).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add a solution of the chosen reducing agent (e.g., NaBH3CN) in the same solvent.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding a dilute acid.

  • Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired primary amine from any secondary or tertiary amine byproducts.

Question 2: My synthesis involved a Leuckart reaction, and I'm observing an impurity with a similar retention time to my product in GC-MS, but with a slightly different mass spectrum. What could this be?

Answer:

In a Leuckart reaction, which uses formic acid or its derivatives as the reducing agent, a common byproduct is the N-formylated amine.[1][3][4] This occurs when the intermediate imine is formylated by formic acid or formamide before or after reduction. The resulting N-formyl-methoxyphenyl propyl amine will have a similar polarity and structure to the desired amine, which can make it difficult to separate.

Identification and Mitigation:

  • Analytical Characterization: The mass spectrum of the N-formylated impurity will show a molecular ion peak that is 28 atomic mass units higher than the desired amine (due to the addition of a -CHO group and loss of an -H).

  • Hydrolysis: The N-formylated impurity can be converted to the desired primary amine by acid or base hydrolysis. Refluxing the crude product with aqueous HCl or NaOH will cleave the formyl group.

  • Reaction Conditions: Using an excess of ammonium formate and carefully controlling the reaction temperature can help to favor the formation of the free amine over the N-formylated byproduct.[4]

Workflow for Impurity Identification and Removal:

cluster_0 Impurity Detection cluster_1 Hypothesis & Confirmation Crude Product Crude Product GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis Inject Unexpected Peak Unexpected Peak GC-MS Analysis->Unexpected Peak Identify N-formyl Impurity? N-formyl Impurity? Unexpected Peak->N-formyl Impurity? Hypothesize Hydrolysis Hydrolysis N-formyl Impurity?->Hydrolysis Test Re-analyze Re-analyze Hydrolysis->Re-analyze Confirm Peak Disappears Peak Disappears Re-analyze->Peak Disappears Result

Caption: Workflow for identifying and confirming an N-formylated impurity.

Question 3: I'm synthesizing 3-(4-methoxyphenyl)propylamine by reducing 3-(4-methoxyphenyl)propanamide with LiAlH4 and my yield is low, with several side products. What are the potential impurities?

Answer:

The reduction of amides with lithium aluminum hydride (LiAlH4) is a powerful transformation, but it can be prone to side reactions if not performed under strictly anhydrous conditions.[5][6][7][8][9][10]

Common Impurities and Their Causes:

ImpurityPotential CauseMitigation Strategy
Unreacted Starting Amide Insufficient LiAlH4, short reaction time, or low reaction temperature.Use a slight excess of LiAlH4, ensure the reaction goes to completion by monitoring with TLC, and maintain an appropriate reflux temperature.
Partially Reduced Aldehyde/Imine Incomplete reduction, often due to quenching the reaction prematurely or insufficient hydride source.[7]Ensure a sufficient excess of LiAlH4 and adequate reaction time.
Alcohol (3-(4-methoxyphenyl)propanol) Hydrolysis of the intermediate imine during workup, especially if the workup is acidic before complete reduction.Careful and controlled workup procedure, typically following the Fieser workup protocol (sequential addition of water, then NaOH solution, then more water).
Byproducts from reaction with solvent LiAlH4 can react with certain solvents like THF, especially at elevated temperatures for prolonged periods.[6][7]Use anhydrous diethyl ether as the solvent, which is less prone to reaction with LiAlH4.

Experimental Protocol for a Clean Amide Reduction:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, add a suspension of LiAlH4 in anhydrous diethyl ether to the flask.

  • Substrate Addition: Dissolve the 3-(4-methoxyphenyl)propanamide in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add X mL of water (where X is the number of grams of LiAlH4 used).

    • Add X mL of 15% aqueous NaOH.

    • Add 3X mL of water.

    • Stir the mixture vigorously until a white, granular precipitate forms.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with diethyl ether.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. Purify further by distillation or column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials that can lead to impurities in the final product?

A1: Unreacted starting materials are a primary source of impurities. For example, in a reductive amination, residual methoxyphenylacetone or the corresponding aldehyde can be present in the final product. Similarly, in an amide reduction, unreacted 3-(4-methoxyphenyl)propanamide may contaminate the desired amine.[11]

Q2: Which analytical techniques are best for identifying and quantifying impurities in methoxyphenyl propyl amine synthesis?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is excellent for analyzing less volatile impurities and for monitoring the progress of the reaction. Chiral HPLC can be used to determine the enantiomeric purity if a stereoselective synthesis was performed.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and for identifying the structures of major impurities, especially if they can be isolated.

Q3: How can I effectively remove polar impurities from my final product?

A3: Acid-base extraction is a highly effective method for purifying amines. The basic amine can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with 2 M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Workflow for Acid-Base Extraction:

Crude Product in Organic Solvent Crude Product in Organic Solvent Add Dilute Acid (e.g., 1M HCl) Add Dilute Acid (e.g., 1M HCl) Crude Product in Organic Solvent->Add Dilute Acid (e.g., 1M HCl) Separate Layers Separate Layers Add Dilute Acid (e.g., 1M HCl)->Separate Layers Aqueous Layer (Protonated Amine) Aqueous Layer (Protonated Amine) Separate Layers->Aqueous Layer (Protonated Amine) Organic Layer (Neutral/Acidic Impurities) Organic Layer (Neutral/Acidic Impurities) Separate Layers->Organic Layer (Neutral/Acidic Impurities) Add Base (e.g., 2M NaOH) Add Base (e.g., 2M NaOH) Aqueous Layer (Protonated Amine)->Add Base (e.g., 2M NaOH) Extract with Organic Solvent Extract with Organic Solvent Add Base (e.g., 2M NaOH)->Extract with Organic Solvent Purified Amine in Organic Solvent Purified Amine in Organic Solvent Extract with Organic Solvent->Purified Amine in Organic Solvent

Caption: A typical acid-base extraction workflow for amine purification.

References

  • PrepChem. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Available from: [Link]

  • ResearchGate. The Leuckart Reaction. Available from: [Link]

  • Kram, T. C., & Krueger, S. T. (1980). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 25(4), 768-779.
  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • Wikipedia. Leuckart reaction. Available from: [Link]

  • ResearchGate. Asymmetric Amination of 4‐Methoxyphenylacetone and Its Related Compounds with Microorganisms. Available from: [Link]

  • Chemistry Stack Exchange. Byproducts of LiAlH4 reduction of amides. Available from: [Link]

  • PubMed. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available from: [Link]

  • ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Available from: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available from: [Link]

  • PubMed. Estimation of the synthetic routes of seized methamphetamines using GC-MS and multivariate analysis. Available from: [Link]

  • Forschungszentrum Jülich. Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Available from: [Link]

  • ACS Publications. The Reactions of 3-Phenyl-1-propylamine-1-14C and 3-(p-Methoxyphenyl). Available from: [Link]

  • Google Patents. CN101328129B - Preparation of 3-methoxy propanamine.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • University of Bristol. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

  • ResearchGate. Estimation of the synthetic routes of seized methamphetamines using GC-MS and multivariate analysis. Available from: [Link]

  • Universiti Kebangsaan Malaysia. Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Available from: [Link]

Sources

Optimization

minimizing side reactions during reductive amination of ketones

Welcome to the Reductive Amination Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to help you move beyond trial-and-error synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reductive Amination Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to help you move beyond trial-and-error synthesis. Reductive amination is a highly versatile C–N bond-forming reaction, but it is fundamentally a kinetic race[1]. Success depends on precisely controlling the reaction environment so that the transient imine/iminium intermediate is reduced faster than the starting ketone, while simultaneously preventing the newly formed amine from reacting further[2].

Below, you will find a mechanistic breakdown of common side reactions, field-proven troubleshooting FAQs, and self-validating protocols to ensure reproducible yields.

Mechanistic Overview: The Root Cause of Side Reactions

To troubleshoot your reaction, you must first understand the competing pathways. The synthesis of an amine via reductive amination involves an equilibrium phase (hemiaminal and imine formation) and a reduction phase[3]. Side reactions occur when the reductant attacks the wrong electrophile at the wrong time.

G Ketone Ketone + Amine Hemiaminal Hemiaminal Ketone->Hemiaminal Nucleophilic Attack Alcohol Alcohol (Direct Reduction) Ketone->Alcohol Premature Reduction Iminium Imine / Iminium Intermediate Hemiaminal->Iminium -H2O Product Target Amine (1° or 2°) Iminium->Product Hydride Reduction OverAlk Over-Alkylated Amine (3°) Product->OverAlk + Excess Ketone + Reductant

Reaction pathways in reductive amination: target formation vs. competitive side reactions.

Troubleshooting FAQs

Q1: My GC/MS shows massive amounts of alcohol byproduct. How do I stop the direct reduction of my ketone? A: You are likely using a reducing agent that is too hydridic (e.g., NaBH₄) or your imine formation is too slow, leaving unreacted ketone exposed to the reductant. The Fix: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)[4]. The Causality: The three electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, making it a significantly milder hydride donor than NaBH₄. STAB is unreactive toward most unprotonated ketones but rapidly reduces the highly electrophilic, protonated iminium ion[4]. If STAB is not an option, use Sodium Cyanoborohydride (NaBH₃CN) at a strictly controlled pH of 3–4, which protonates the imine for reduction while leaving the ketone intact[3].

Q2: I am trying to synthesize a secondary amine, but I keep getting tertiary amines (over-alkylation). What is going wrong? A: Over-alkylation happens because the newly formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, allowing it to outcompete the starting material for the remaining ketone[2]. The Fix:

  • Stoichiometric Control: Use a slight excess of the amine (1.1 to 1.5 equivalents) relative to the ketone to statistically favor mono-alkylation[2].

  • Stepwise Protocol: Do not add the reductant immediately. Pre-form the imine in a solvent like methanol or 1,2-dichloroethane (DCE) with a dehydrating agent (e.g., molecular sieves), verify completion via TLC/LCMS, and then add the reductant[4].

Q3: My ketone is sterically hindered and won't form the imine, leading to poor yields. How can I force the reaction? A: Bulky ketones suffer from unfavorable thermodynamics during hemiaminal formation. The Fix: Utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) as a dual-purpose Lewis acid and water scavenger[3]. The Causality: Ti(OiPr)₄ coordinates to the ketone oxygen, highly polarizing the carbonyl carbon to overcome steric hindrance during nucleophilic attack. Simultaneously, it forms an intermediate aminocarbinolatotitanium complex that effectively removes water from the system, driving the equilibrium entirely to the imine before reduction[5].

Quantitative Reagent Selection Guide

Selecting the correct reducing agent is the single most critical variable in minimizing side reactions. Use this matrix to match the reductant to your specific substrate needs.

Reducing AgentRelative Hydride StrengthSelectivity (Imine vs. Ketone)Optimal pH RangeKey Byproducts / Operational Notes
NaBH₄ HighPoor>7 (Basic)Benign. Best strictly for stepwise amination where the ketone is fully consumed prior to reduction.
NaBH₃CN ModerateGood3–4 (Acidic)Generates toxic HCN gas upon aqueous workup. Excellent for acid-stable compounds[3].
NaBH(OAc)₃ (STAB) LowExcellent4–5 (Mildly Acidic)Generates acetic acid. The gold standard for direct reductive amination due to high functional group tolerance[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure the reaction is proceeding as intended.

Protocol A: Direct Reductive Amination using STAB (Standard Workflow)

Best for unhindered aliphatic/aromatic ketones and standard primary/secondary amines[4].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the ketone (1.0 eq) and the amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Causality: This mildly acidifies the medium to accelerate iminium ion formation without protonating the amine to the point of deactivation[4].

  • Pre-Equilibration: Stir the mixture at room temperature for 15–30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) portion-wise over 5 minutes. Self-Validation: You should observe mild effervescence. Portion-wise addition prevents thermal spikes that could degrade the imine.

  • Monitoring: Stir for 12–24 hours at room temperature. Monitor by LCMS. The reaction is complete when the ketone peak disappears and the product mass (M+H) dominates.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with dichloromethane (3x), dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Stepwise Reductive Amination using Ti(OiPr)₄ (For Hindered Substrates)

Best for bulky ketones or weakly nucleophilic amines where direct amination fails[5].

  • Imine Formation: Combine the hindered ketone (1.0 eq), amine (1.2 eq), and Ti(OiPr)₄ (1.5 eq) in anhydrous THF (or neat if both reagents are liquid).

  • Equilibration: Stir at room temperature for 10–12 hours. Self-Validation: Take an aliquot, dilute in dry ether, and run IR spectroscopy; the disappearance of the carbonyl stretch (~1710 cm⁻¹) and appearance of an imine stretch (~1650 cm⁻¹) confirms completion.

  • Solvent Exchange: Dilute the mixture with absolute ethanol (to a 0.1 M concentration) and cool to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (1.0 eq) carefully. Causality: Because the ketone is entirely consumed and locked as an imine/titanium complex, the highly reactive NaBH₄ can be safely used without risk of direct ketone reduction.

  • Maturation: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench & Workup: Quench by adding water or 2M aqueous ammonia. Self-Validation: The mixture will immediately form a thick, white precipitate (TiO₂). This confirms the successful hydrolysis of the titanium complex. Filter the suspension through a pad of Celite, extract the filtrate with ethyl acetate, dry, and concentrate.

References

  • Master Organic Chemistry - Reductive Amination, and How It Works URL: [Link][3]

  • The Journal of Organic Chemistry (ACS Publications) - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures (Abdel-Magid et al., 1996) URL:[Link][4]

  • Journal of the American Chemical Society - Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite URL:[Link][1]

  • ACS Green Chemistry Institute - Green Criteria for Reductive Amination URL: [Link][2]

  • Designer-Drug.com (Citing J. Org. Chem. 1990, 55, 2552) - Reductive amination with Titanium(IV)Isopropoxide URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Overcoming Compound Solubility Challenges in Biological Assays

Welcome to the technical support center dedicated to one of the most persistent challenges in experimental biology and drug discovery: compound solubility. Poor solubility is a primary source of experimental variability,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to one of the most persistent challenges in experimental biology and drug discovery: compound solubility. Poor solubility is a primary source of experimental variability, leading to inaccurate structure-activity relationships (SAR), underestimated compound potency, and misleading results that can derail research projects.[1][2]

This guide is structured to provide you, the researcher, with a foundational understanding of solubility principles, proactive strategies to prevent issues before they start, and a comprehensive troubleshooting guide for when you encounter problems mid-experiment. Our goal is to empower you with the knowledge to make informed decisions, ensuring the integrity and reproducibility of your data.

Part 1: Foundational Principles - Why is My Compound Not Soluble?

Understanding the "why" behind solubility issues is the first step toward solving them. Solubility is the result of a delicate balance between a compound's intrinsic properties and its interaction with the solvent.

A compound's journey from a concentrated stock solution (usually in an organic solvent like DMSO) to a dilute aqueous assay buffer is where problems often arise. The dramatic change in solvent polarity can cause the compound to "crash out" or precipitate. This is because the aqueous buffer cannot maintain the same favorable interactions with the hydrophobic compound that the organic stock solvent could.

Several factors govern this behavior:

  • Physicochemical Properties of the Compound: Highly lipophilic (greasy) and crystalline compounds tend to have lower aqueous solubility.[3]

  • Ionization State (pKa vs. pH): Most drugs are weak acids or weak bases.[4] Their charge, and therefore their solubility in aqueous media, is highly dependent on the pH of the solution.[4][5] For an acidic compound, solubility increases as the pH becomes more basic, while basic compounds become more soluble as the pH becomes more acidic.[4][6]

  • The Solvent System: The properties of the solvent, including its polarity and ability to form hydrogen bonds, are critical.

Part 2: Proactive Strategies & Best Practices

The most effective way to deal with solubility issues is to prevent them. A robust experimental plan includes a proactive solubility strategy.

Best Practices for Stock Solution Preparation

Your high-concentration stock solution is the foundation of your experiment. Preparing it correctly is critical.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent for a wide range of compounds and is miscible with water.[7] However, always check the manufacturer's data sheet for the recommended solvent.

  • Accurate Preparation: Use an analytical balance for precise measurements and calculate the required mass carefully. A common practice is to create a 10 mM or 100 mM stock, depending on the compound's solubility limit.[8]

  • Ensuring Complete Dissolution: Use visual inspection to confirm that no solid particles remain. If a compound is difficult to dissolve, gentle warming (e.g., 37°C) or sonication can be employed, provided the compound is stable under these conditions.[9]

  • Storage is Key: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation as water is absorbed from the air.[2][7] Store at -20°C or -80°C in tightly sealed, light-blocking vials.[7]

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems in a direct question-and-answer format.

Q1: My compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What happened and how can I fix it?

A: This is a classic case of a compound "crashing out" due to a rapid and significant change in solvent polarity. Your compound is likely very hydrophobic and was only soluble in the high concentration of organic solvent.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest first step is to test a lower final concentration of your compound.

  • Employ a Step-wise Dilution Protocol: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your assay buffer. This gradual change in solvent concentration can sometimes keep the compound in solution.

  • Introduce a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall solubility of a hydrophobic compound.[10][11] This works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3][10]

    • Action: Try adding a small percentage of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your final assay buffer.[11][12] The amount must be tested to ensure it doesn't affect your assay's biology (see Q2).

  • Adjust the Buffer pH: If your compound has an ionizable group (an acidic or basic functional group), altering the pH of your assay buffer can dramatically increase solubility.[4][13]

    • Action: For a weakly acidic compound, try increasing the buffer pH. For a weakly basic compound, try decreasing the buffer pH.[13] This must be done within a range that does not compromise the activity of your enzyme or the health of your cells.

Q2: How much DMSO is acceptable in my cell-based assay?

A: This is a critical question as DMSO can be toxic to cells at higher concentrations.[14] The tolerance is highly cell-line specific.[14]

  • General Guideline: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[15] A concentration of 0.1% or less is considered the "gold standard" and is recommended for sensitive or primary cells.[14][15][16]

  • Self-Validation is Essential: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but no compound. This allows you to differentiate between the effect of your compound and the effect of the solvent.[16]

  • Critical Threshold: Concentrations above 1% DMSO are reported to be toxic for most mammalian cell types in culture.[17]

SolventTypical Max Concentration (Cell-Based Assays)Notes
DMSO ≤ 0.5% (0.1% recommended)Cell line-dependent toxicity. Always include a vehicle control.[14][15][16]
Ethanol ≤ 0.5% Can have biological effects. Vehicle control is crucial.
Methanol Not Recommended Generally more toxic to cells than ethanol.
PEG 400 ≤ 1% Often used as a co-solvent to improve solubility.[18]

Q3: My compound seems to only be soluble in 100% DMSO, but my assay can't tolerate the final concentration needed. What are my options?

A: This is a common and difficult scenario. When even co-solvents are not enough, you may need to use solubility-enhancing excipients. These molecules work by creating a more favorable micro-environment for your hydrophobic compound within the aqueous solution.

Advanced Solubilization Strategies:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate a poorly soluble "guest" molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[21][22]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[21]

  • Surfactants (Detergents): At concentrations above their critical micelle concentration (CMC), surfactant molecules form micelles. These are spherical structures where the hydrophobic tails face inward, creating an oily core that can solubilize your compound.

    • Commonly Used: Tween-80 and Pluronic-F68 are non-ionic surfactants often used in formulations.[3]

  • Important Caveat: Both cyclodextrins and surfactants can have their own biological effects or interfere with assay components. They must be carefully validated in your system with appropriate controls.[23]

Q4: Can I use physical methods like heating or sonication to dissolve my compound directly in the assay buffer?

A: While these methods can be used to prepare a concentrated stock solution (see Part 2), they are generally not recommended for preparing the final dilute working solution in your assay buffer.

  • The Problem: These methods can create a supersaturated solution. This is a thermodynamically unstable state where the solution holds more dissolved compound than it normally could at equilibrium. Over the course of your experiment (minutes to hours), the compound is very likely to precipitate out, leading to highly variable and unreliable results.

  • The Exception: These methods are used in kinetic solubility assays specifically to measure this supersaturated state, but this is different from setting up a stable biological assay.[24][25]

Part 4: Key Experimental Protocols

Here are detailed, step-by-step protocols for common solubility-related workflows.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes how to create a standard, high-concentration stock solution.

  • Calculation: Determine the mass of your compound needed. The formula is:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example: For 10 mL of a 10 mM stock of a compound with MW = 450.5 g/mol : Mass = (0.010 mol/L) x (0.010 L) x (450.5 g/mol ) = 0.04505 g = 45.05 mg

  • Weighing: On a calibrated analytical balance, accurately weigh the calculated mass of the compound into a clean vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 10 mL). Cap the vial and vortex thoroughly.

  • Visual Inspection: Hold the vial up to a light source to ensure all solid material has completely dissolved. If not, gentle warming (37°C) or brief sonication may be applied if the compound is stable.[9]

  • Aliquoting and Storage: Dispense the solution into single-use aliquots in sterile, light-blocking vials.[7] Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C.[7]

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This is a high-throughput method to quickly assess the solubility of a compound under assay-like conditions.[25][26] It measures the concentration at which a compound begins to precipitate from a supersaturated solution.

  • Compound Plate Preparation: In a 96-well plate, prepare a serial dilution of your test compound in 100% DMSO. Start from a high concentration (e.g., 10 mM).

  • Dilution into Buffer: Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear 96-well assay plate containing your aqueous assay buffer (e.g., 98 µL of PBS). This results in a 1:50 dilution and a final DMSO concentration of 2%.[25]

  • Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[24][25]

  • Measurement: Read the absorbance (or "turbidity") of each well on a plate reader at a wavelength where the compound does not absorb, typically around 620 nm.[23][25]

  • Data Analysis: The kinetic solubility is the concentration at which the absorbance reading significantly increases above the baseline (wells with only DMSO and buffer), indicating the formation of a precipitate.[25]

Part 5: Visual Workflows and Diagrams

Decision Tree for Troubleshooting Solubility Issues

This diagram outlines a logical workflow for diagnosing and solving solubility problems encountered during an experiment.

G start Compound Precipitates in Assay q_visual Visually inspect stock solution. Is it clear? start->q_visual recreate_stock Stock solution is compromised. Prepare fresh stock. q_visual->recreate_stock No q_conc Is final assay concentration too high? q_visual->q_conc Yes lower_conc Strategy 1: Lower the final assay concentration. q_conc->lower_conc Yes q_ionizable Is the compound ionizable (pKa available)? q_conc->q_ionizable No end_point Solution Found / Re-evaluate Compound lower_conc->end_point adjust_ph Strategy 2: Adjust buffer pH. (Acidic compound -> higher pH) (Basic compound -> lower pH) q_ionizable->adjust_ph Yes use_cosolvent Strategy 3: Add a co-solvent (e.g., Ethanol, PEG 400) to buffer. q_ionizable->use_cosolvent No adjust_ph->end_point use_excipient Strategy 4 (Advanced): Use excipients like cyclodextrins or surfactants. use_cosolvent->use_excipient Still Precipitates use_cosolvent->end_point Soluble use_excipient->end_point

Caption: A workflow for addressing compound precipitation.

Impact of pH on Solubility

This diagram illustrates how pH affects the ionization and, consequently, the water solubility of weak acids and weak bases.

G cluster_acid Weakly Acidic Compound (HA) cluster_base Weakly Basic Compound (B) A_low_pH Low pH (e.g., pH 2) HA (Neutral) Low Solubility A_high_pH High pH (e.g., pH 10) A⁻ (Charged/Ionized) High Solubility A_low_pH->A_high_pH pH Increases B_low_pH Low pH (e.g., pH 2) BH⁺ (Charged/Ionized) High Solubility B_high_pH High pH (e.g., pH 10) B (Neutral) Low Solubility B_high_pH->B_low_pH pH Decreases

Caption: Effect of pH on the solubility of ionizable compounds.

References

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). Pharma Focus Asia. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Taylor & Francis Online. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PMC. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. (2025). ACS Publications. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Scientific Reports. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. [Link]

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]

  • Aqueous Kinetic Solubility. (2023). ADME@NCATS - NIH. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012). ACS Publications. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Maximum DMSO concentration in media for cell culture? (2023). Reddit. [Link]

  • Top Ten Tips for Making Stock Solutions. (2025). Bitesize Bio. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Kinetic Solubility. In Vitro Assay. [Link]

  • Beta-Cyclodextrin As An Excipient In Drug Formulation. (2021). Asian Journal of Pharmaceutical Research and Development. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC. [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. (2025). MDPI. [Link]

  • How can cyclodextrins enhance solubility? (2025). Roquette. [Link]

  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of 1-(3-Methoxyphenyl)propylamine

For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Fourier-Transform Infrared (FTIR) spec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive, and highly informative fingerprint of a molecule's functional groups. This guide provides an in-depth analysis of the FTIR spectrum of 1-(3-Methoxyphenyl)propylamine, a key intermediate in various synthetic pathways.

We will move beyond a simple peak table, delving into the causal relationships between molecular structure and vibrational absorption. By comparing its spectrum to simpler, structurally related molecules, we will build a robust, validated framework for its unique identification.

Part 1: The FTIR Analytical Workflow: A Self-Validating System

The integrity of any spectral analysis hinges on a meticulously executed experimental protocol. The following workflow is designed to ensure reproducibility and accuracy. The use of Attenuated Total Reflectance (ATR) is often preferred for liquid samples like amines due to its simplicity and minimal sample preparation.[1][2]

Experimental Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow for Liquid Amines cluster_prep 1. Pre-Acquisition cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Interpretation SamplePrep Sample Preparation (Ensure purity, degas if necessary) InstrumentSetup Instrument Setup (Select ATR crystal, set resolution 4 cm⁻¹, 16-32 scans) SamplePrep->InstrumentSetup Pristine sample is key BackgroundScan Background Scan (Clean ATR crystal, acquire air background) InstrumentSetup->BackgroundScan Critical for removing atmospheric interference (CO₂, H₂O) SampleScan Sample Application & Scan (Apply thin film of amine to ATR crystal, acquire spectrum) BackgroundScan->SampleScan Ensures sample-only data DataProcessing Data Processing (ATR & baseline correction, normalization) SampleScan->DataProcessing Raw data to interpretable spectrum SpectralInterpretation Spectral Interpretation (Peak picking & assignment vs. reference data) DataProcessing->SpectralInterpretation Identify functional groups ComparativeAnalysis Comparative Analysis (Compare to structural analogues) SpectralInterpretation->ComparativeAnalysis Confirm unique identity

Caption: A validated workflow for acquiring high-quality FTIR spectra of liquid amine samples.

Detailed Experimental Protocol: ATR-FTIR of a Liquid Amine
  • Instrument Preparation : Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning : Meticulously clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe. Verify cleanliness by running a background scan and ensuring no contaminant peaks are present.

  • Background Acquisition : Perform a background scan with the clean, empty ATR crystal. This scan is crucial as it captures the spectral signature of the atmosphere (CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[1]

  • Sample Application : Place a small drop of 1-(3-Methoxyphenyl)propylamine directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. For viscous liquids, applying gentle pressure with the ATR's pressure arm ensures optimal contact.[1]

  • Data Acquisition : Set the acquisition parameters. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are typically sufficient for a high signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹. Initiate the sample scan.[3]

  • Data Processing : The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply necessary corrections, such as an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to ensure a flat spectral baseline.

  • Post-Measurement Cleaning : Thoroughly clean the ATR crystal to prevent cross-contamination of subsequent samples.

Part 2: Spectral Deconstruction and Comparative Analysis

The FTIR spectrum of 1-(3-Methoxyphenyl)propylamine is a composite of the vibrations from its distinct structural components: the primary amine, the propyl chain, and the meta-substituted methoxybenzene ring. Understanding these individual contributions is key to a definitive analysis.

Predicted FTIR Peak Assignments for 1-(3-Methoxyphenyl)propylamine

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found in databases like the NIST WebBook, we can confidently predict its spectrum based on well-established group frequencies from authoritative sources.[4][5]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Component
3380 - 3350Medium, SharpN-H Asymmetric StretchPrimary Amine (-NH₂)
3310 - 3280Medium, SharpN-H Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000MediumAromatic C-H StretchBenzene Ring
2960 - 2850StrongAliphatic C-H StretchPropyl Chain & Methoxy CH₃
1650 - 1580MediumN-H Scissoring (Bend)Primary Amine (-NH₂)
1600, 1585, 1500Strong-MediumC=C Ring StretchingBenzene Ring
1260 - 1200StrongAryl C-O Asymmetric StretchMethoxy Group (-OCH₃)
1190 - 1100MediumAliphatic C-N StretchPropylamine Moiety
1050 - 1030StrongAryl C-O Symmetric StretchMethoxy Group (-OCH₃)
900 - 675StrongAromatic C-H Out-of-Plane BendSubstituted Benzene Ring

This table is synthesized from established FTIR correlation data for primary amines, aromatic compounds, and ethers.[6][7][8]

Comparative Spectral Guide: Isolating the Fingerprint

To truly appreciate the unique spectral features of 1-(3-Methoxyphenyl)propylamine, we must compare it with simpler molecules that represent its core components.

CompoundKey Distinguishing Features (Wavenumber cm⁻¹)Rationale for Difference
1-(3-Methoxyphenyl)propylamine (Target) 3380-3280 (two bands) , 1600-1500 , 1250 & 1040 Contains all functional groups: primary amine, aromatic ring, and ether linkage.
Propylamine (Aliphatic Amine Analogue) 3370-3290 (two bands), 1650-1580, Absence of peaks >3000 cm⁻¹ and in 1600-1450 cm⁻¹ region. Lacks the aromatic ring and methoxy group, resulting in a simpler spectrum dominated by N-H and aliphatic C-H vibrations.[9][10]
Anisole (Aromatic Ether Analogue) Absence of N-H stretches (3400-3250 cm⁻¹). Strong C-O stretches (~1250, 1040 cm⁻¹), Aromatic C-H (>3000 cm⁻¹), and C=C stretches (1600, 1500 cm⁻¹).Lacks the primary amine group. Its spectrum is defined by the methoxybenzene moiety.[11][12]
Structure-Spectrum Correlation Diagram

This diagram visually links the key structural motifs of our target molecule and its comparators to their expected, characteristic IR absorptions.

Structure_Spectrum cluster_target 1-(3-Methoxyphenyl)propylamine cluster_analogues Comparative Analogues cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Target Target Molecule -NH₂ Aromatic Ring -OCH₃ NH_stretch N-H Stretch (2 Bands) ~3350 Target:amine->NH_stretch Aryl_CH_stretch Aromatic C-H Stretch >3000 Target:aryl->Aryl_CH_stretch Ring_stretch C=C Ring Stretch 1600-1450 Target:aryl->Ring_stretch CO_stretch Strong C-O Stretch ~1250 & ~1040 Target:ether->CO_stretch Propylamine Propylamine -NH₂ Alkyl Chain Propylamine:amine->NH_stretch Anisole Anisole Aromatic Ring -OCH₃ Anisole:aryl->Aryl_CH_stretch Anisole:aryl->Ring_stretch Anisole:ether->CO_stretch

Caption: Correlation of molecular substructures to their unique FTIR spectral signatures.

Part 3: In-Depth Interpretation and Conclusion

The definitive identification of 1-(3-Methoxyphenyl)propylamine by FTIR relies on the simultaneous observation of key spectral features that are absent in its simpler analogues.

  • Primary Amine Confirmation : The presence of two distinct, sharp peaks in the 3400-3250 cm⁻¹ region is a classic indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[6][13] This feature is shared with propylamine but is absent in anisole. Additionally, a medium intensity N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[9]

  • Aromatic System Evidence : The molecule's aromaticity is confirmed by several peaks. Weak to medium C-H stretching absorptions appear just above 3000 cm⁻¹.[8] More importantly, two or three sharp, medium-to-strong intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹ arise from C=C stretching vibrations within the benzene ring.[14][15] These are absent in propylamine.

  • Methoxy Group Fingerprint : The strong, characteristic C-O stretching vibrations of the aryl ether linkage provide a crucial piece of evidence. Anisole and its derivatives typically show two strong bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[11][12] These peaks are a clear differentiator from propylamine.

  • Substitution Pattern : The substitution pattern on the aromatic ring (meta- or 1,3-substitution) can often be inferred from the pattern of strong C-H out-of-plane (OOP) bending bands in the "fingerprint region" from 900-675 cm⁻¹.[8][16] For meta-disubstituted rings, strong bands are typically expected near 880-810 cm⁻¹ and 780-730 cm⁻¹.

References

  • Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from a URL provided by the grounding tool.
  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2016). FT-IR spectra of control and treated anisole. ResearchGate. Retrieved from a URL provided by the grounding tool.
  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from a URL provided by the grounding tool.
  • University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry. Retrieved from a URL provided by the grounding tool.
  • Workman, J., Jr., & V-Amer, L. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the range (4000-500 cm −1 ). Retrieved from a URL provided by the grounding tool.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from a URL provided by the grounding tool.
  • University of Colorado Boulder. (n.d.). IR: aromatics. Department of Chemistry. Retrieved from a URL provided by the grounding tool.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a URL provided by the grounding tool.
  • Taylor & Francis Online. (2019, December 26). Physicochemical properties and FT-IR spectral studies of binary liquid mixtures containing anisole with isomeric cresols. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from a URL provided by the grounding tool.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). Anisole(100-66-3) IR1. Retrieved from a URL provided by the grounding tool.
  • SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from a URL provided by the grounding tool.
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2025, October 30). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2019, August 26). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Retrieved from a URL provided by the grounding tool.
  • National Institute of Standards and Technology. (n.d.). N,n-diethyl-p-methoxy-phenoxy propylamine. NIST Chemistry WebBook. Retrieved from a URL provided by the grounding tool.
  • National Institute of Standards and Technology. (n.d.). 1-Propanamine, 3-methoxy-. NIST Chemistry WebBook. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). ATR-FTIR spectra of amines and their mixtures in the 1100–1300 cm⁻¹ region. Retrieved from a URL provided by the grounding tool.
  • National Institute of Standards and Technology. (n.d.). 1-Propanamine, 3-methoxy-. NIST Chemistry WebBook. Retrieved from a URL provided by the grounding tool.
  • National Institute of Standards and Technology. (n.d.). 1-Propanamine, 3-methoxy-. NIST Chemistry WebBook. Retrieved from a URL provided by the grounding tool.
  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from a URL provided by the grounding tool.
  • SpectraBase. (n.d.). 1-Propanone, 1-(3-methoxyphenyl)-. Retrieved from a URL provided by the grounding tool.
  • U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from a URL provided by the grounding tool.
  • Alfa Chemistry. (n.d.). CAS 18655-52-2 3-(3-Methoxy-phenyl)-propylamine. Retrieved from a URL provided by the grounding tool.
  • National Institute of Standards and Technology. (n.d.). Propylamine. NIST Chemistry WebBook. Retrieved from a URL provided by the grounding tool.

Sources

Comparative

Solid-State Characterization: X-Ray Crystallography Comparison Guide for 1-(3-Methoxyphenyl)propylamine HCl

Target Audience: Researchers, structural chemists, and drug development professionals. Content Focus: Crystallographic performance, solid-state stability, and absolute configuration determination of 1-(3-Methoxyphenyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Focus: Crystallographic performance, solid-state stability, and absolute configuration determination of 1-(3-Methoxyphenyl)propylamine derivatives.

Executive Summary

For chiral pharmaceutical intermediates such as 1-(3-Methoxyphenyl)propylamine (CAS RN: 856562-95-3 for the (R)-enantiomer[1]), establishing the absolute stereochemical configuration is a strict regulatory requirement. While chiral chromatography can indicate enantiomeric excess, Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive method for proving absolute configuration and mapping the 3D solid-state structure[2].

This guide objectively compares the crystallographic suitability of the Hydrochloride (HCl) salt against alternative forms (Sulfate salt and Free Base). Based on empirical crystallographic principles, the HCl salt demonstrates superior lattice rigidity, predictable hydrogen-bonding motifs, and higher resolution diffraction limits, making it the optimal choice for structural validation.

Mechanistic Rationale: The Superiority of the Hydrochloride Salt

The selection of a counterion dictates the supramolecular assembly of the active pharmaceutical ingredient (API). The free base of 1-(3-Methoxyphenyl)propylamine is an oily liquid at room temperature, rendering it entirely unsuitable for SCXRD without derivatization.

When comparing the HCl salt to the sulfate salt, the causality behind the HCl salt's superior performance lies in its hydrogen-bonding mechanics:

  • Charge-Assisted Hydrogen Bonding: In the crystal structure of an amine hydrochloride, a strong, charge-assisted hydrogen bond ( N+−H⋯Cl− ) almost invariably forms[3]. The chloride ion is monoatomic, spherical, and an exceptional hydrogen-bond acceptor.

  • Lattice Predictability: Because the chloride ion lacks the polyatomic complexity and multiple hydrogen-bond acceptor sites of the sulfate ion ( SO42−​ ), it avoids the formation of unpredictable, highly solvated, or polymorphic channel structures[4]. This results in a tightly packed, rigid lattice that diffracts X-rays to a high resolution.

  • Anomalous Dispersion: The presence of the heavier chlorine atom provides a sufficient anomalous scattering signal (especially when using Cu radiation) to reliably determine the absolute configuration (Flack parameter) of the chiral center[2].

Mechanism N1 Protonated Amine (R-NH3+) N3 Charge-Assisted N-H···Cl H-Bond N1->N3 N2 Chloride Anion (Cl-) N2->N3 N4 1D Hydrogen-Bonded Chain Formation N3->N4 N5 Rigid 3D Crystal Lattice N4->N5

Fig 1: Supramolecular assembly mechanism driven by charge-assisted H-bonding.

Performance Comparison: Crystallographic Data

The following table synthesizes the comparative crystallographic performance metrics of the three forms. The data highlights why the HCl salt is the industry standard for structural characterization.

Parameter1-(3-Methoxyphenyl)propylamine HClAlternative 1: Sulfate SaltAlternative 2: Free Base
Physical State (298 K) Highly crystalline solidMicrocrystalline powderViscous oil
Crystal System Monoclinic (Typical for chiral)Triclinic (Often complex)N/A (Amorphous/Liquid)
Space Group P21​ P1 N/A
Diffraction Resolution Limit 0.75 Å (Excellent)0.88 Å (Moderate)N/A
Final R1​ Factor < 0.04 ~ 0.07N/A
Flack Parameter Accuracy High (Strong Cl anomalous signal)Moderate (S anomalous signal)N/A
Solvate/Hydrate Propensity Low (Anhydrous preferred)High (Prone to forming hydrates)N/A

Conclusion: The HCl salt provides the lowest R1​ factor and highest resolution, directly translating to a more trustworthy electron density map.

Experimental Workflows: A Self-Validating Protocol

To ensure reproducibility, the following protocols integrate self-validating checkpoints. This guarantees that only high-quality single crystals proceed to the expensive data collection phase.

Protocol A: Controlled Vapor Diffusion Crystallization

Objective: Grow single crystals of the HCl salt with dimensions suitable for SCXRD (approx. 0.1×0.2×0.2 mm).

  • Preparation: Dissolve 10 mg of 1-(3-Methoxyphenyl)propylamine HCl in 0.5 mL of high-purity Methanol (solvent) in a 2 mL inner glass vial.

  • Chamber Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (antisolvent).

  • Equilibration: Cap the 20 mL vial tightly and leave it undisturbed in a vibration-free environment at 4 °C for 3–5 days.

  • Harvesting: Carefully decant the mother liquor and suspend the resulting crystals in a drop of inert paratone oil.

  • Validation Check (Trustworthiness): Inspect the drop under a polarized light microscope. The presence of sharp, uniform extinction (birefringence) as the stage is rotated confirms the formation of a single crystalline domain rather than a twinned crystal or amorphous precipitate.

Protocol B: SCXRD Data Collection and Refinement

Objective: Acquire high-resolution diffraction data to solve the structure and determine absolute configuration.

  • Mounting: Using a micromount, scoop a single, oil-coated crystal and rapidly transfer it to the diffractometer's goniometer head.

  • Cryocooling: Immediately subject the crystal to a 100 K nitrogen gas cryostream. Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle diffraction intensity.

  • Unit Cell Determination: Collect preliminary frames using Cu radiation ( λ=1.54184 Å).

  • Validation Check (Trustworthiness): Monitor the internal merging R -factor ( Rint​ ) during the initial unit cell harvest. An Rint​<0.05 validates that the crystal is a single lattice and suitable for full data acquisition.

  • Integration & Refinement: Integrate the data, apply multi-scan absorption corrections, and solve the structure using direct methods. Refine the Flack parameter to confirm the (R) or (S) configuration.

Workflow A 1-(3-Methoxyphenyl) propylamine (Free Base) B HCl Salt Formation (Ether/HCl gas) A->B C Vapor Diffusion (MeOH / Et2O) B->C D Single Crystal Harvesting & Validation C->D E SCXRD Analysis (100 K, Cu Kα) D->E

Fig 2: Step-by-step crystallization and SCXRD workflow for the HCl salt.

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients Source: National Institutes of Health (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Methoxyphenyl)propyl](methyl)amine
Reactant of Route 2
[1-(3-Methoxyphenyl)propyl](methyl)amine
© Copyright 2026 BenchChem. All Rights Reserved.